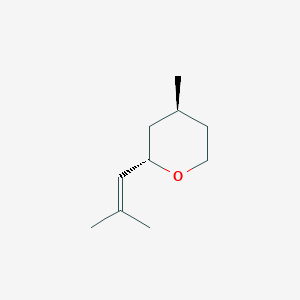
(+)-trans-Rose oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-rose oxide is a rose oxide in which both of the stereocentres have S configuration. It is also known as (+)-trans-rose oxide. It is an enantiomer of a (2R,4R)-rose oxide.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Perfumery:
- Dwivedi et al. (2018) developed a novel, convenient, and cost-effective process for synthesizing rose-oxide stereoisomers from β-citronellol. This method offers an alternative to traditional rose oxide production and has potential applications in high-value perfumes (Dwivedi et al., 2018).
- Ravelli et al. (2011) evaluated the environmental burdens of rose oxide synthesis, highlighting the advantages of photochemical alternatives in this process (Ravelli et al., 2011).
Biotechnological Production:
- Pimentel et al. (2012) reported the biotransformation of citronellol into rose oxide using Pseudomonas spp. This method shows promise for the commercial production of rose oxide as a bioflavour (Pimentel et al., 2012).
- Demyttenaere et al. (2004) explored the biotransformation of citronellol by fungi, resulting in the production of rose oxides, highlighting its potential in fragrance creation (Demyttenaere et al., 2004).
Nanotechnology Applications:
- Haghighi and Tabrizi (2013) utilized rose water for the synthesis of reduced graphene oxide nanosheets, demonstrating its potential in sensor and biosensor fabrication (Haghighi & Tabrizi, 2013).
- Fihri et al. (2012) synthesized unique rose-shaped nickel oxide nanostructures, showcasing their potential as nanocatalysts and in energy storage devices (Fihri et al., 2012).
Biomedical Research:
- Maia et al. (2021) investigated the antidepressant activity of rose oxide, indicating its potential modulation of the serotonergic pathway (Maia et al., 2021).
- Nonato et al. (2012) explored the anti-inflammatory properties of rose oxide, suggesting its effectiveness in reducing inflammation and leukocyte migration (Nonato et al., 2012).
Propiedades
Número CAS |
5258-10-6 |
|---|---|
Nombre del producto |
(+)-trans-Rose oxide |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(2S,4S)-4-methyl-2-(2-methylprop-1-enyl)oxane |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3/t9-,10+/m0/s1 |
Clave InChI |
CZCBTSFUTPZVKJ-VHSXEESVSA-N |
SMILES isomérico |
C[C@H]1CCO[C@@H](C1)C=C(C)C |
SMILES |
CC1CCOC(C1)C=C(C)C |
SMILES canónico |
CC1CCOC(C1)C=C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



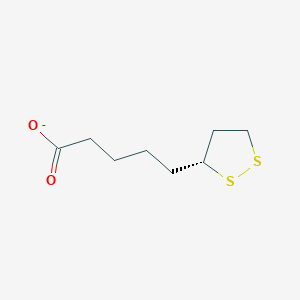
![(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1223910.png)
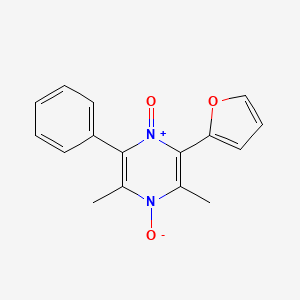
![2-[[[2-Amino-1-(3-methoxypropyl)-3-pyrrolo[3,2-b]quinoxalinyl]-oxomethyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester](/img/structure/B1223912.png)
![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1223914.png)
![[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone](/img/structure/B1223916.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B1223918.png)
![1-(4-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-oxo-2-(4-sulfamoylanilino)ethyl] ester](/img/structure/B1223922.png)
![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)
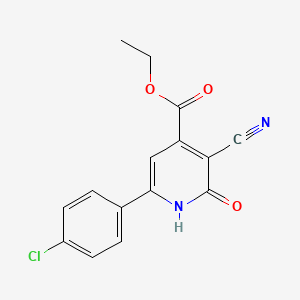
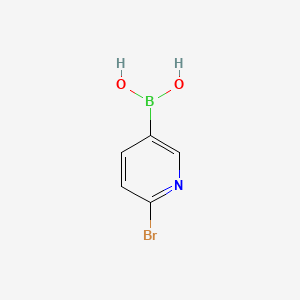
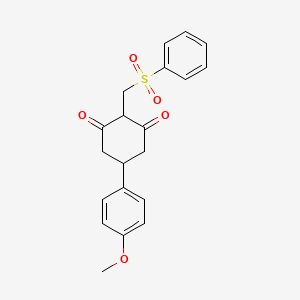
![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)
![4-Ethyl-2-methoxy-3-phenyl-3,3a,9,9a-tetrahydropyrrolo[2,3-b]quinoxaline](/img/structure/B1223931.png)